N-methyl-N-(piperidin-4-yl)acetamide
Overview
Description
N-methyl-N-(piperidin-4-yl)acetamide is an organic compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(piperidin-4-yl)acetamide can be synthesized through several methods. One common route involves the reaction of piperidine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of piperidine attacks the carbonyl carbon of acetic anhydride, forming the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-methyl-N-(piperidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(4-piperidinyl)acetamide hydrochloride: A similar compound with a hydrochloride salt form.
N-phenyl-N-(4-piperidinyl)acetamide: Another derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
N-methyl-N-(piperidin-4-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQXPTUMTGDBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614327 | |
Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83180-55-6 | |
Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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